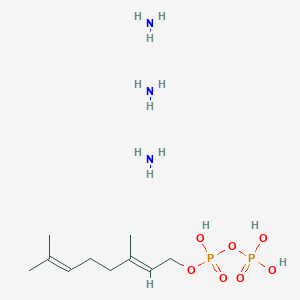

Ammonium Geranyl Pyrophosphate Triammonium Salt

Descripción general

Descripción

. This compound is known for its unique structure, which includes a phosphono hydrogen phosphate group attached to a dimethylocta-2,6-dienyl chain.

Mecanismo De Acción

Target of Action

Ammonium Geranyl Pyrophosphate Triammonium Salt, also known as Geranyl pyrophosphate triammonium or azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate, is an intermediate in the mevalonate pathway . It is formed from dimethylallyl pyrophosphate and isopentenyl pyrophosphate by geranyl pyrophosphate synthase . The primary targets of this compound are the enzymes involved in the biosynthesis of farnesyl pyrophosphate, geranylgeranyl pyrophosphate, cholesterol, terpenes, and terpenoids .

Mode of Action

The compound interacts with its targets by serving as a substrate for the enzymes involved in the biosynthesis of various biomolecules. It is used in the biosynthesis of farnesyl pyrophosphate, geranylgeranyl pyrophosphate, cholesterol, terpenes, and terpenoids . The interaction with these enzymes leads to the production of these biomolecules, which play crucial roles in various biological processes.

Biochemical Pathways

The compound is involved in the mevalonate pathway, which is a crucial metabolic pathway that produces isoprenoids, cholesterol, and other lipids . The downstream effects of this pathway include the production of critical biomolecules that are involved in various cellular processes, including cell growth, protein prenylation, and membrane integrity .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the biosynthesis of various biomolecules. For instance, it plays a crucial role in the production of cholesterol, a vital component of cell membranes . It is also involved in the synthesis of terpenes and terpenoids, which have diverse biological functions, including roles in cellular signaling, and as precursors to vitamins and hormones .

Análisis Bioquímico

Biochemical Properties

Ammonium Geranyl Pyrophosphate Triammonium Salt is involved in many different cellular processes including cholesterol synthesis . It interacts with various enzymes and proteins, serving as a substrate in the prenylation of a variety of critical intracellular proteins including small GTPases . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As a substrate in the prenylation of proteins, it plays a role in the localization of these proteins to intracellular membranes, which can influence cell signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a substrate in the prenylation of proteins. This post-translational modification involves the addition of isoprenoid groups to proteins, which can influence their activity, localization, and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

It is known that it plays a key role in the biosynthesis of terpenes and terpenoids .

Metabolic Pathways

This compound is involved in the isoprenoid biosynthesis pathway . It interacts with various enzymes in this pathway and can influence metabolic flux and metabolite levels.

Subcellular Localization

The subcellular localization of this compound is influenced by its role as a substrate in the prenylation of proteins. This post-translational modification can direct proteins to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium Geranyl Pyrophosphate Triammonium Salt involves several steps. The primary synthetic route includes the reaction of a suitable phosphonate precursor with a dimethylocta-2,6-dienyl derivative under controlled conditions. The reaction typically requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and high throughput .

Análisis De Reacciones Químicas

Types of Reactions

Azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonate oxides.

Reduction: Reduction reactions can convert the phosphono group to a phosphine derivative.

Substitution: The compound can participate in substitution reactions, where the phosphono group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphonate oxides, while reduction reactions produce phosphine derivatives.

Aplicaciones Científicas De Investigación

Azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as a biochemical probe and as a modulator of enzyme activity.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.

Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Comparación Con Compuestos Similares

Similar Compounds

Phosphinothricin: An amino acid analog with a phosphonate group, used as a herbicide.

Phosphonoacetic acid: A phosphonate compound with antiviral properties.

Uniqueness

Azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate is unique due to its specific structure, which combines a phosphono hydrogen phosphate group with a dimethylocta-2,6-dienyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

Ammonium Geranyl Pyrophosphate Triammonium Salt (AGPPS) is a compound of significant interest in biochemical research due to its role in various biological processes, particularly in the synthesis of isoprenoids and terpenes. This article provides a detailed overview of its biological activity, applications, and implications based on diverse research findings.

Chemical Structure and Properties

AGPPS is a derivative of geranyl pyrophosphate, characterized by the presence of ammonium ions. Its chemical formula is , and it plays a critical role as a substrate in enzymatic reactions involving prenyltransferases, which are essential for the biosynthesis of terpenoids.

Biological Functions

1. Role in Isoprenoid Biosynthesis:

AGPPS serves as a precursor in the mevalonate pathway, which is crucial for the production of isoprenoids. Isoprenoids are vital for various cellular functions, including membrane integrity, signaling, and post-translational modifications of proteins. The compound is involved in the synthesis of both sterol and non-sterol compounds .

2. Enzymatic Reactions:

AGPPS acts as a substrate in several enzymatic reactions:

- Prenyltransferases: These enzymes catalyze the transfer of geranyl groups to various acceptors, facilitating the formation of larger isoprenoid structures.

- Rab GGTase Assay: AGPPS is utilized in biochemical assays to study Rab GGTase activity, which is crucial for protein prenylation and membrane localization .

Case Studies and Experimental Evidence

Case Study 1: Cancer Research

A study explored the effects of AGPPS on melanoma cell lines in an angiogenesis model. The incorporation of AGPPS was shown to reverse the inhibitory effects of lovastatin on cell proliferation, suggesting its potential role in cancer therapy by modulating lipid metabolism pathways .

Case Study 2: MicroRNA Interaction

Research indicated that microRNA-874 can inhibit phosphomevalonate kinase (PMVK), leading to decreased levels of geranylgeranyl pyrophosphate (GGPP). Supplementation with AGPPS restored GGPP levels, demonstrating its importance in regulating apoptosis pathways in cancer cells .

Case Study 3: In Vitro Assays

In vitro studies have demonstrated that AGPPS can enhance the activity of certain enzymes involved in terpene biosynthesis, contributing to increased production yields of valuable terpenoids. This has implications for metabolic engineering applications aimed at improving isoprenoid production in microbial systems .

Data Summary

| Study | Findings | Implications |

|---|---|---|

| Cancer Research | AGPPS reverses lovastatin effects on melanoma cells | Potential therapeutic applications |

| MicroRNA Interaction | AGPPS supplementation restores GGPP levels affected by miR-874 | Insights into cancer treatment mechanisms |

| In Vitro Assays | Enhances enzyme activity for terpene biosynthesis | Applications in metabolic engineering |

Propiedades

IUPAC Name |

azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHQLWOKXNHSSJ-ICWQEWPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H29N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575967 | |

| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116057-55-7 | |

| Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.